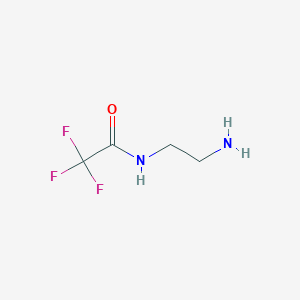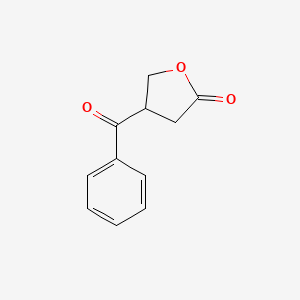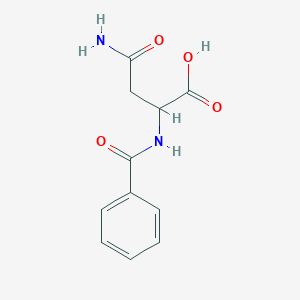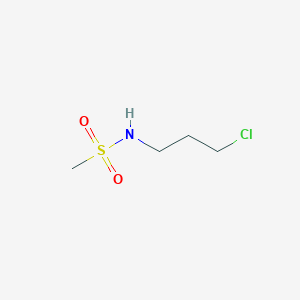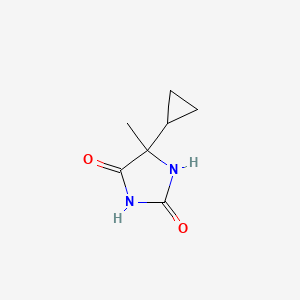![molecular formula C14H12O3 B1268007 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate CAS No. 857368-92-4](/img/structure/B1268007.png)
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate is a chemical compound that belongs to the class of organic compounds known as hydrates. These compounds are characterized by the presence of water molecules integrated into their crystal structure. The compound features a biphenyl group, which consists of two connected benzene rings, and an oxoacetaldehyde group, which includes a carbonyl group (C=O) adjacent to an aldehyde group (CHO). The hydrate form indicates that water molecules are associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate typically involves the reaction of biphenyl derivatives with suitable reagents to introduce the oxoacetaldehyde group. One common method is the Friedel-Crafts acylation of biphenyl with oxalyl chloride, followed by hydrolysis to yield the hydrate form. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetic acid.
Reduction: 2-([1,1’-Biphenyl]-4-yl)-2-hydroxyacetaldehyde.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects. Derivatives of this compound may act as drug candidates for various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Benzaldehyde: Contains a single benzene ring with an aldehyde group. It lacks the biphenyl structure and hydrate form.
Acetophenone: Features a benzene ring with a carbonyl group (C=O) but does not have the aldehyde group or biphenyl structure.
Biphenyl-4-carboxaldehyde: Similar biphenyl structure with an aldehyde group but lacks the oxoacetaldehyde and hydrate form.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate is unique due to its combination of a biphenyl structure, oxoacetaldehyde group, and hydrate form. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCWKYAMCCPYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




